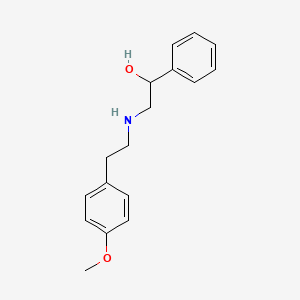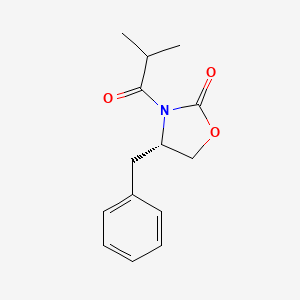
2-((4-Methoxyphenethyl)amino)-1-phenylethanol
Übersicht
Beschreibung
The compound “2-((4-Methoxyphenethyl)amino)-1-phenylethanol” is a secondary amine . Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals .
Synthesis Analysis
The compound is synthesized via a Schiff bases reduction route . The synthesis involves the condensation reaction between 1-Hydroxy-2-acetonaphthone and 4-Methoxyphenyl ethylamine .Molecular Structure Analysis
The molecular structures of the compounds are reported to consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . The structure has crystallized in the orthorhombic space group Pna 2 1 .Chemical Reactions Analysis
The compound is involved in intermolecular hydrogen bonding . The hydroxyl group in the compound is also involved in intermolecular hydrogen bonding .Physical And Chemical Properties Analysis
The compound has been characterized by UV–Vis, FT-IR, NMR, LCMS, ESR, TGA–DSC, XRD and SC-XRD . The geometric parameters from both investigation techniques are quite compatible .Wissenschaftliche Forschungsanwendungen
Chemical and Physicochemical Studies
2-((4-Methoxyphenethyl)amino)-1-phenylethanol is a compound that has not been directly addressed in the literature under this specific name. However, the study and application of similar compounds, particularly those involving phenylethanoid glycosides (PhGs) and iridoids, share relevance due to their biological activities and chemical properties. Countercurrent separation (CCS) technologies have been highlighted for the purification of these compounds from plant sources, offering an alternative to conventional chromatographic methods. This approach minimizes the use of organic solvents and improves sample recovery, which is crucial for compounds strongly adsorbed onto solid supports during separation processes. This methodology could potentially be applied to the separation and purification of compounds similar to this compound, enhancing the extraction of bioactive compounds from natural sources for further scientific research applications (Luca et al., 2019).
Biomedical Applications
Highly branched polymers based on poly(amino acid)s, including those derived from or related to amino acids and their analogues, have significant potential for biomedical applications. These polymers, due to their biocompatibility, biodegradability, and metabolizable degradation products, present an area of interest for delivering genes and drugs. The unique structural features of amino acids like L-lysine, L-glutamic acid, and L-aspartic acid enable the formation of branched structures, which are advantageous for non-viral gene delivery vectors and drug delivery systems. This area of research may offer insights into the development and application of this compound and its derivatives for therapeutic uses, demonstrating the compound's potential in the field of precision medicine and targeted delivery systems (Thompson & Scholz, 2021).
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
The compound might interact with its targets through hydrogen bonding, given its molecular structure
Biochemical Pathways
Related compounds have been shown to inhibit tyrosinase, an enzyme involved in melanogenesis . This suggests that 2-((4-Methoxyphenethyl)amino)-1-phenylethanol might influence pathways related to pigmentation.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
Given the potential interaction with tyrosinase, it might influence cellular pigmentation processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(4-methoxyphenyl)ethylamino]-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-16-9-7-14(8-10-16)11-12-18-13-17(19)15-5-3-2-4-6-15/h2-10,17-19H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUWHBLZDQXVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(2-Chloroacetyl)(methyl)amino]acetic acid](/img/structure/B3148636.png)

![2,2'-(1,4-Butanediyl)bis[1,3-dioxolane]](/img/structure/B3148665.png)



![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3148710.png)
![4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine](/img/structure/B3148711.png)